![molecular formula C21H14N4O2S B2496384 6-[(3-Nitrobenzyl)thio]benzimidazo[1,2-c]quinazoline CAS No. 443349-31-3](/img/structure/B2496384.png)
6-[(3-Nitrobenzyl)thio]benzimidazo[1,2-c]quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"6-[(3-Nitrobenzyl)thio]benzimidazo[1,2-c]quinazoline" belongs to the class of benzimidazo[1,2-c]quinazolines, compounds known for their diverse pharmacological properties. Research has been dedicated to synthesizing novel derivatives and studying their chemical behaviors and interactions.
Synthesis Analysis
The synthesis of benzimidazo[1,2-c]quinazolines typically starts from 2-nitrobenzaldehyde and o-phenylenediamine, followed by various cyclization steps. Detailed NMR analysis, including 1H-COSY, NOESY, DEPT, HSQC, and HMBC experiments, elucidates the structure of the synthesized compounds (Insuasty et al., 2006). Additionally, solvent-free syntheses under microwave irradiation have been developed for efficient conversion to the desired compounds using SiO2-MnO2 as solid inorganic support (Pessoa‐Mahana et al., 2004).
Molecular Structure Analysis
Crystal and molecular structures have been determined by single-crystal X-ray diffractometry, revealing the molecular assembly characterized by C–H···O and C–H···N intermolecular hydrogen bonds in certain derivatives (Hranjec et al., 2012).
Chemical Reactions and Properties
Reductive acid-catalyzed rearrangements and reactions without metal catalysts or reagents have been explored, demonstrating effective synthesis methods for related benzimidazole compounds (Mamedov et al., 2017). Moreover, novel syntheses involving iron-catalyzed cascade reactions have been developed to construct quinazolines, highlighting broad substrate scope and functional group tolerance (Gopalaiah et al., 2017).
Physical Properties Analysis
The synthesized derivatives have been found to emit blue light when exposed to UV light, indicating potential applications in photoluminescence. Photoluminescence studies form part of the characterization processes for these compounds (Hasan et al., 2019).
Chemical Properties Analysis
The chemical properties of benzimidazo[1,2-c]quinazoline derivatives have been extensively studied, including their potential as antimicrobial agents and their inhibition of TNF-alpha secretion, showcasing their pharmacological relevance (Shri et al., 2015), (Galarce et al., 2008).
Applications De Recherche Scientifique
Optoelectronic Applications
Quinazolines, including derivatives like "6-[(3-Nitrobenzyl)thio]benzimidazo[1,2-c]quinazoline," play a crucial role in the development of optoelectronic materials. Their incorporation into π-extended conjugated systems enhances the electroluminescent properties of materials used in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. These compounds are also explored for applications in photo- and electroluminescence, acting as luminescent small molecules and chelate compounds. They are of interest for their potential in fabricating nonlinear optical materials and colorimetric pH sensors, with specific derivatives being investigated for their high-efficiency phosphorescent materials in OLEDs and as potential photosensitizers for dye-sensitized solar cells (Lipunova et al., 2018).
Medicinal Chemistry
In medicinal chemistry, quinazoline derivatives have been identified for their biological activities. Research emphasizes the synthesis and evaluation of quinazoline and benzimidazole compounds, which exhibit considerable biological activities. These activities include antihypertensive, diuretic, and thermoregulating effects on animals, in addition to demonstrating good herbicidal properties (Hsu et al., 2005). Further exploration of quinazoline derivatives has shown their implication in various specific biological activities, indicating their importance in creating potential medicinal agents. The structural stability of quinazolinone nuclei inspires the introduction of bioactive moieties, contributing to the discovery of new drugs to counter antibiotic resistance (Tiwary et al., 2016).
Synthesis and Structural Activity Relationship
The synthesis and structure-activity relationship (SAR) of benzimidazole-quinoline compounds have been extensively studied for developing novel bioactive compounds. These compounds, investigated in clinical trials for various illnesses including cancer and infections, highlight the potential of nitrogen-containing hybrid heterocyclic compounds in therapeutic applications with lesser adverse effects. The review of quinoline-bearing benzimidazole derivatives establishes both moieties as crucial for synthesizing promising therapeutically active agents (Salahuddin et al., 2023).
Orientations Futures
The future directions for “6-[(3-Nitrobenzyl)thio]benzimidazo[1,2-c]quinazoline” and similar compounds could involve further exploration of their pharmaceutical properties and potential applications. Given their broad spectrum of biological activities, these compounds could be further studied for their potential in drug development .
Propriétés
IUPAC Name |
6-[(3-nitrophenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O2S/c26-25(27)15-7-5-6-14(12-15)13-28-21-23-17-9-2-1-8-16(17)20-22-18-10-3-4-11-19(18)24(20)21/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KASFFTUIAUEPSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C(=N2)SCC5=CC(=CC=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(3-Nitrophenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

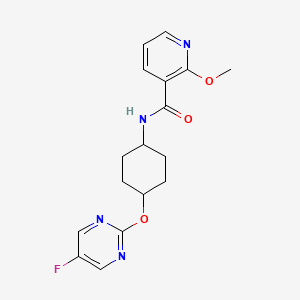
![Methyl 2-[[4-butyl-5-[[(2-fluorobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2496303.png)
![8,11-Dioxadispiro[3.2.47.24]tridecan-3-one](/img/structure/B2496304.png)

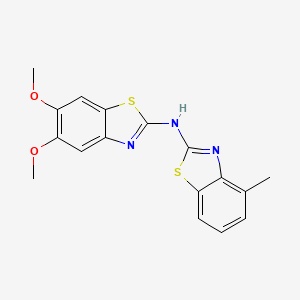
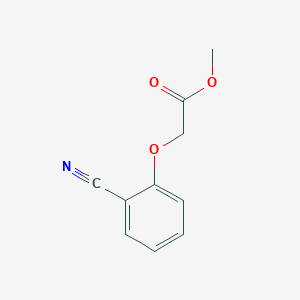

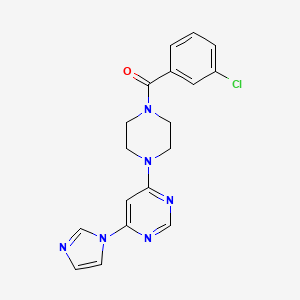
![N-[4-(benzotriazol-1-ylmethyl)-1,3-thiazol-2-yl]formamide](/img/structure/B2496315.png)
![N-benzyl-2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2496317.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(azepan-1-ylsulfonyl)benzamide](/img/structure/B2496319.png)
![3-(2-Methoxyethyl)-6-methyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2496321.png)
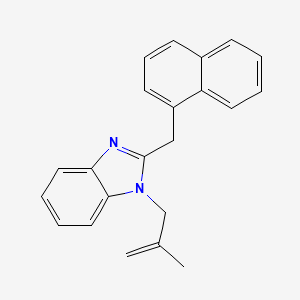
methyl]-1H-indene-1,3(2H)-dione](/img/structure/B2496323.png)